Acetamide, 2-(phosphonooxy)-
Description
Acetamide, 2-(phosphonooxy)- (IUPAC name: (2-amino-2-oxoethyl)phosphonic acid; CAS identifier: PHOSPHONOACETAMIDE) is a phosphorylated acetamide derivative with the molecular formula C₂H₆NO₄P. Its structure consists of an acetamide backbone (NH₂-C(=O)-CH₂-) linked to a phosphonic acid group (-PO₃H₂) via an oxygen atom.
Properties
IUPAC Name |
(2-amino-2-oxoethyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO5P/c3-2(4)1-8-9(5,6)7/h1H2,(H2,3,4)(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBQSXPJDHYYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984041 | |
| Record name | 2-(Phosphonooxy)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65424-62-6 | |
| Record name | Phosphoglycollamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065424626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Phosphonooxy)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(phosphonooxy)- typically involves the reaction of acetamide with phosphorus oxychloride, followed by hydrolysis of the resulting intermediate. The reaction steps are as follows:
- Acetamide reacts with phosphorus oxychloride to form an intermediate.
- The intermediate is then hydrolyzed to yield Acetamide, 2-(phosphonooxy)-.
- The product is isolated by filtration and washed with water.
Industrial Production Methods: While specific industrial production methods for Acetamide, 2-(phosphonooxy)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-(phosphonooxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in substitution reactions where the phosphonooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler amides.
Scientific Research Applications
Organic Synthesis
Acetamide, 2-(phosphonooxy)- serves as a reagent in organic synthesis and as a precursor for other chemical compounds. Its ability to undergo various reactions—such as oxidation and reduction—makes it valuable in creating new compounds with desired properties.
The compound exhibits significant biological activity, particularly in enzyme inhibition and protein modification:
- Enzyme Inhibition : It has been shown to inhibit butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease. In studies, certain derivatives demonstrated IC50 values indicating potent inhibitory activity against BChE, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antioxidant Activity : Research indicates that derivatives of acetamide can exhibit antioxidant properties, effectively reducing oxidative stress in cellular models.
Industrial Applications
While specific industrial applications are less documented, Acetamide, 2-(phosphonooxy)- may be utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Case Study: Alzheimer’s Disease
A study evaluated various substituted acetamides for their potential as therapeutic agents against Alzheimer's disease. One compound exhibited an IC50 value of 3.94 μM against BChE, indicating strong inhibitory potential.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound 8c | 3.94 | Mixed-type BChE inhibitor |
| Other Compounds | Varies | Varies |
Case Study: Antioxidant Effects
Another investigation focused on the antioxidant properties of newly synthesized acetamides. These compounds were tested for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophage cell lines stimulated by lipopolysaccharides (LPS). Results indicated significant reductions in nitric oxide production, highlighting their potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of Acetamide, 2-(phosphonooxy)- involves its interaction with specific molecular targets. It acts on a receptor that is a ligand-gated ion channel, mediating fast excitatory neurotransmission in the central nervous system. When a ligand binds to the receptor, it causes the opening of the ion channel, allowing the influx of sodium ions and the depolarization of the postsynaptic membrane.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences :
Pharmacological Activities
While Acetamide, 2-(phosphonooxy)- lacks direct activity data, its analogues exhibit diverse biological effects:
Anti-Cancer Activity:
- Phenoxy acetamides (e.g., compounds 38–40) demonstrate potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines via sulfonylquinazoline moieties .
- Pyridazinone acetamides act as FPR2 agonists, inducing calcium mobilization in neutrophils, which is critical for immune responses .
Anti-Microbial/Anti-Fungal Activity:
- Benzo[d]thiazole-sulfonyl acetamides (e.g., compounds 47–50 ) show efficacy against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Enzyme Inhibition:
- 17β-HSD2 inhibitors (e.g., compound 13 ) feature hydrophobic extensions (e.g., phenethyl groups) that enhance binding to hydrophobic enzyme pockets .
Comparison with Acetamide, 2-(phosphonooxy)-: The phosphonooxy group may confer distinct interactions with enzymes or receptors due to its polar and acidic nature. This contrasts with non-phosphorylated acetamides, which rely on aromatic/hydrophobic substituents for activity .
Physicochemical Properties
Biological Activity
Acetamide, 2-(phosphonooxy)- is a compound that has garnered interest in various biological contexts, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.
Acetamide, 2-(phosphonooxy)- (CAS No. 65424-62-6) is characterized by the presence of a phosphonooxy group attached to an acetamide moiety. This structural feature is significant as it influences the compound's interaction with biological systems, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition
One of the primary areas of research surrounding Acetamide, 2-(phosphonooxy)- involves its inhibitory effects on specific enzymes. For instance, studies have demonstrated that certain acetamide derivatives can inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. In a synthesized series of substituted acetamides, one compound exhibited an IC50 value of 3.94 μM against BChE, indicating potent inhibitory activity . This suggests that Acetamide, 2-(phosphonooxy)- and its derivatives may serve as lead compounds for the development of BChE inhibitors.
Antioxidant Activity
Research has also indicated that derivatives of acetamides can exhibit antioxidant properties. For example, a study reported the synthesis of new acetamide derivatives that showed significant antioxidant activity through various assays, including the ABTS radical scavenging assay . The results highlighted that these compounds could effectively reduce oxidative stress in cellular models.
Binding Studies
Molecular docking studies have provided insights into the mechanism by which Acetamide, 2-(phosphonooxy)- interacts with target enzymes. For instance, it was found to bind at the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE . This dual binding mode contributes to its mixed-type inhibition profile.
Structure-Activity Relationship (SAR)
The understanding of SAR is crucial for optimizing the biological activity of acetamide derivatives. Modifications to the acetamide structure can enhance potency and selectivity for specific targets. For example, variations in the substituents on the acetamide backbone have been shown to significantly influence both enzyme inhibition and antioxidant capacity .
Case Study: Alzheimer’s Disease
A notable case study involved the evaluation of substituted acetamides for their potential as therapeutic agents in Alzheimer's disease. The study synthesized several derivatives and assessed their BChE inhibition capabilities. Compound 8c emerged as a promising candidate with an IC50 value indicating strong inhibitory potential against BChE .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 8c | 3.94 | Mixed-type BChE inhibitor |
| Other Compounds | Varies | Varies |
Case Study: Antioxidant Effects
Another study focused on assessing the antioxidant properties of newly synthesized acetamides. The compounds were tested for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophage cell lines stimulated by lipopolysaccharides (LPS). The findings suggested that certain derivatives significantly reduced NO production, indicating their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(phosphonooxy)acetamide derivatives, and what reaction conditions optimize yield?
- Methodology : A nucleophilic substitution reaction between substituted phenols and 2-chloroacetamide under basic conditions (e.g., K₂CO₃ in acetonitrile) is commonly employed. Reaction monitoring via TLC ensures completion, followed by filtration and solvent evaporation under reduced pressure . For phosphonooxy group introduction, phosphorylation using phosphorus pentoxide (P₂O₅) or phosphoric acid derivatives under controlled anhydrous conditions is recommended .
- Key Parameters : Reaction time (24–48 hours), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.5 phenol-to-chloroacetamide) are critical for achieving >80% yields .
Q. How can structural characterization of 2-(phosphonooxy)acetamide be performed to confirm regiochemistry and purity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic/amide protons and confirm phosphonooxy group attachment (e.g., δ 4.2–4.5 ppm for CH₂OPO₃) .
- HRMS/MS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 156.03 for 2-phosphonooxyacetic acid) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in crystalline derivatives .
Q. What are the stability and storage requirements for 2-(phosphonooxy)acetamide in aqueous and solid states?
- Stability Data : Hydrolytic degradation occurs at pH > 8.0 due to phosphonooxy ester cleavage. Store lyophilized solids at -20°C in desiccated environments to prevent moisture absorption .
- Buffering : Use phosphate-buffered saline (pH 6.5–7.5) for aqueous solutions, with stability ≤72 hours at 4°C .
Advanced Research Questions
Q. How can structural isomerism in 2-(phosphonooxy)acetamide derivatives be resolved during synthesis?
- Case Study : A 2015 study misassigned a meta-hydroxyphenyl isomer due to incorrect starting material. Ortho/meta isomer differentiation requires LC-HRMS/MS coupled with synthetic controls (e.g., orthogonal protection/deprotection strategies) .
- Chromatography : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) resolves isomers with Δt₀ ≥ 1.2 minutes .
Q. What computational methods predict the reactivity of 2-(phosphonooxy)acetamide in enzymatic or catalytic systems?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) using phosphonooxy group charge parameters (partial charge: -1.2 e) identifies binding affinities to targets like phosphatases or kinases .
- DFT Calculations : Density functional theory (B3LYP/6-31G*) models transition states for phosphorylation reactions, with Gibbs free energy (ΔG‡) values correlating with experimental kinetics .
Q. How do contradictory spectral data for 2-(phosphonooxy)acetamide derivatives arise, and how can they be reconciled?
- Common Pitfalls :
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may induce shifts in amide protons. Cross-validate with CDCl₃ spectra .
- Impurity Peaks : Residual starting materials (e.g., unreacted phenols) appear as doublets in ¹H NMR (δ 6.8–7.5 ppm). Purify via column chromatography (SiO₂, ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
